

Comprehensive literature review of oxyquinoline sulfate

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Oxyquinoline Sulfate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyquinoline sulfate, the sulfate salt of 8-hydroxyquinoline, is a versatile organic compound with a long history of use in various scientific and industrial applications. As a potent chelating agent, it exhibits a broad spectrum of biological activities, including antiseptic, antifungal, and antibacterial properties. This technical guide provides a comprehensive literature review of oxyquinoline sulfate, focusing on its core chemical and biological characteristics, mechanisms of action, and relevant experimental methodologies. The information is tailored for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound.

Physicochemical Properties

Oxyquinoline sulfate is a yellow crystalline powder. Its fundamental physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use and formulation development.



Property	Value	Source(s)
Molecular Formula	(C ₉ H ₇ NO) ₂ ·H ₂ SO ₄	[1]
Molecular Weight	388.39 g/mol	[2]
CAS Number	134-31-6	[3][4]
Melting Point	177.5-189 °C	[3][5]
Solubility	Very soluble in water and methanol; slightly soluble in alcohol.	[2]
Appearance	Yellow crystalline powder	[3]

Toxicological Data

The toxicological profile of **oxyquinoline sulfate** is crucial for assessing its safety in various applications. The following tables summarize key toxicity data from animal studies and in vitro assays.

Acute Toxicity

Parameter	Value	Species	Route	Source(s)
LD50	1200 mg/kg	Rat	Oral	[3][4]
LD50	280 mg/kg	Mouse	Oral	[6]
LD50	>4000 mg/kg	Rat	Dermal	[3][4]

In Vitro Cytotoxicity (as 8-hydroxyguinoline)

Cell Line	IC50 (24h)	IC50 (48h)	IC50 (72h)	Source(s)
A549 (Lung Cancer)	26 μΜ	5 μΜ	7.2 μΜ	[7][8][9]

Mechanism of Action



The primary mechanism of action of **oxyquinoline sulfate** is attributed to the chelating properties of its active component, 8-hydroxyquinoline.[10] This activity is central to its biological effects.

Metal Chelation and Disruption of Microbial Metabolism

8-Hydroxyquinoline is a bidentate chelating agent, meaning it can form a stable complex with a single metal ion through two of its atoms, in this case, the nitrogen of the quinoline ring and the oxygen of the hydroxyl group.[7] This chelation of essential metal ions, such as iron, copper, and zinc, disrupts crucial enzymatic functions within microbial cells, leading to an inhibition of their growth and proliferation.[11] The sequestration of these metals interferes with various metabolic pathways that are dependent on them as cofactors.



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Mechanism of Action: Metal Chelation

Potential Impact on Signaling Pathways

While direct evidence for **oxyquinoline sulfate**'s impact on specific signaling pathways is still emerging, the broader class of metal chelators has been shown to influence cellular signaling. For instance, iron chelators can upregulate the expression of N-myc downstream-regulated gene 1 (NDRG1), a known metastasis suppressor.[12] NDRG1, in turn, can negatively regulate oncogenic signaling pathways such as PI3K/AKT and Wnt/β-catenin. Although this pathway has not been directly demonstrated for **oxyquinoline sulfate**, it represents a plausible mechanism for its potential anticancer activities and warrants further investigation.





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Potential Signaling Pathway Modulation

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for the synthesis of the parent compound and key biological assays.

Synthesis of 8-Hydroxyquinoline (Skraup Synthesis)

The Skraup synthesis is a classic method for producing quinolines and can be adapted for 8-hydroxyquinoline.[13][14]

Materials:

- o-Aminophenol
- Glycerol
- Concentrated Sulfuric Acid
- o-Nitrophenol (as an oxidizing agent)
- Acid-resistant reaction vessel with stirring mechanism
- Heating mantle
- Apparatus for steam distillation

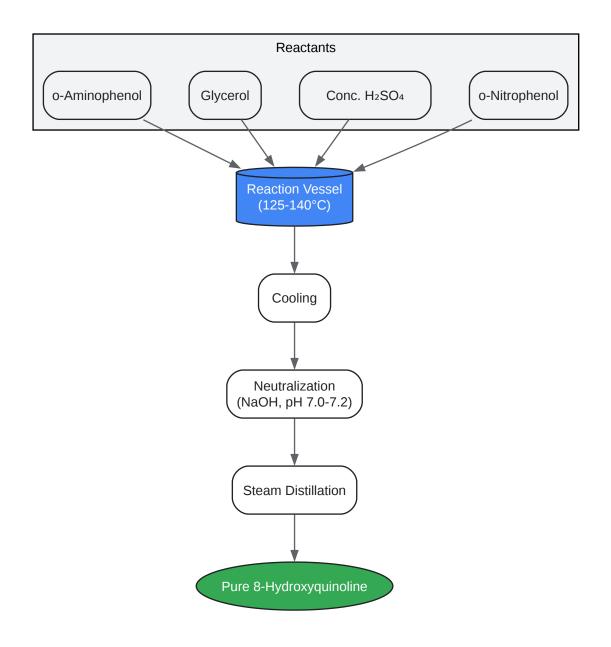


Sodium hydroxide solution (30%)

Procedure:

- In the acid-resistant reaction vessel, combine glycerol, o-aminophenol, and o-nitrophenol.
- Slowly and with constant stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and should be controlled.
- Heat the reaction mixture to approximately 125-140°C. The reaction is typically exothermic and may require cooling to maintain the desired temperature range.
- Maintain the reaction at this temperature for several hours with continuous stirring.
- After the reaction is complete, allow the mixture to cool to below 100°C.
- Carefully pour the cooled reaction mixture into a larger volume of water.
- Neutralize the acidic solution to a pH of 7.0-7.2 using a 30% sodium hydroxide solution.
- The crude 8-hydroxyquinoline will precipitate out of the solution.
- Purify the crude product by steam distillation.





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Skraup Synthesis Workflow

Sorbitol Protection Assay

This assay is used to determine if an antifungal agent's mechanism of action involves targeting the fungal cell wall.[15][16][17][18]

Materials:

Fungal strain of interest



- RPMI 1640 medium (or other suitable growth medium)
- Oxyquinoline sulfate stock solution
- Sorbitol (0.8 M final concentration)
- 96-well microtiter plates
- Incubator

Procedure:

- Prepare a twofold serial dilution of oxyquinoline sulfate in RPMI 1640 medium in a 96-well plate.
- Prepare an identical serial dilution in a separate 96-well plate containing RPMI 1640 medium supplemented with 0.8 M sorbitol.
- Prepare a standardized inoculum of the fungal strain.
- Add the fungal inoculum to all wells of both plates.
- Include positive (no drug) and negative (no fungus) controls on each plate.
- Incubate the plates at an appropriate temperature for the fungal species (e.g., 35°C for Candida spp.).
- After a suitable incubation period (e.g., 24-48 hours), determine the Minimum Inhibitory
 Concentration (MIC) for both conditions (with and without sorbitol). A significant increase in
 the MIC in the presence of sorbitol suggests that the compound targets the fungal cell wall.

Cellular Leakage Assay

This assay assesses the ability of a compound to disrupt the integrity of the cell membrane.

Materials:

Fungal or bacterial strain of interest



- Suitable broth medium
- Oxyquinoline sulfate solution
- Phosphate-buffered saline (PBS)
- Spectrophotometer

Procedure:

- Grow a culture of the microbial strain to the mid-logarithmic phase.
- Harvest the cells by centrifugation and wash them with PBS.
- Resuspend the cells in PBS to a specific optical density.
- Add oxyquinoline sulfate to the cell suspension at a predetermined concentration (e.g., MIC or a multiple thereof).
- Incubate the suspension at an appropriate temperature.
- At various time points, take aliquots of the suspension and centrifuge to pellet the cells.
- Measure the absorbance of the supernatant at 260 nm (for leakage of nucleic acids) and 280 nm (for leakage of proteins). An increase in absorbance over time compared to an untreated control indicates membrane damage.

Conclusion

Oxyquinoline sulfate is a compound of significant interest due to its well-established antimicrobial properties, which are primarily mediated by its ability to chelate essential metal ions. This comprehensive review provides a foundation for researchers and drug development professionals by consolidating key physicochemical, toxicological, and mechanistic data. The detailed experimental protocols offer practical guidance for further investigation into its biological activities and potential therapeutic applications. Future research should focus on elucidating the specific signaling pathways affected by oxyquinoline sulfate and exploring its potential in combination therapies.



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